2-(4-methoxyphenyl)-1-methyl-1H-indole

Tubulin Polymerization Inhibition Anticancer 2-Phenylindole SAR

Researchers targeting the colchicine binding site or probing AhR ligand SAR require a reliable 2-arylindole scaffold with unambiguous substitution. 2-(4-Methoxyphenyl)-1-methyl-1H-indole delivers the critical N1-methyl/C2-(4-methoxyphenyl) pharmacophore-a combination that cannot be replicated by mono-substituted analogs. • Pre-installed N-methyl group eliminates post-arylation alkylation; accessible in ~84% yield via C-H arylation. • Serves as direct precursor to 3-formyl-6-methoxy derivatives with IC50 values reaching 35 nM (cell growth) and 1.5 µM (tubulin polymerization). • Zero H-bond donors, boiling point 414.4 °C-ideal benchmark for physicochemical profiling. Supplied with ≥98% purity; ready for immediate dispatch.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 61843-43-4
Cat. No. B182971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-1-methyl-1H-indole
CAS61843-43-4
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC
InChIInChI=1S/C16H15NO/c1-17-15-6-4-3-5-13(15)11-16(17)12-7-9-14(18-2)10-8-12/h3-11H,1-2H3
InChIKeyFEPKLFZRXJREBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-1-methyl-1H-indole (CAS 61843-43-4) – Core Scaffold Identity and Procurement Baseline


2-(4-Methoxyphenyl)-1-methyl-1H-indole (CAS 61843-43-4) is a synthetic N-methyl-2-arylindole derivative with molecular formula C₁₆H₁₅NO and a molecular weight of 237.30 g/mol . It belongs to the 2-phenylindole family, a privileged scaffold in medicinal chemistry associated with tubulin polymerization inhibition, anticancer activity, and aryl hydrocarbon receptor (AhR) modulation. The compound features a 4-methoxyphenyl substituent at the indole 2-position and a methyl group at the indole N1-position, a substitution pattern that distinguishes it from both the N-unsubstituted 2-(4-methoxyphenyl)indole (CAS 5784-95-2) and the des-methoxy analog 1-methyl-2-phenylindole (CAS 3558-24-5). Commercially, it is supplied primarily as a research intermediate with typical purity specifications of ≥98% .

Why In-Class 2-Arylindole Analogs Cannot Simply Substitute for 2-(4-Methoxyphenyl)-1-methyl-1H-indole


Within the 2-arylindole series, the simultaneous presence of the N1-methyl group and the 4-methoxy substituent on the C2-phenyl ring creates a unique pharmacophoric constellation that cannot be replicated by simple mono-substituted analogs. In the 2-phenylindole series, methoxy-substituted derivatives have been shown to be significantly more effective than their free phenolic counterparts in inhibiting tubulin polymerization, a finding that underscores the critical role of the methoxy group for target engagement at the colchicine binding site [1]. Conversely, the N1-methyl group eliminates the hydrogen-bond donor capacity of the indole NH, altering both metabolic susceptibility (blocking N-dealkylation pathways) and molecular recognition at protein targets compared to N-unsubstituted analogs such as 2-(4-methoxyphenyl)-1H-indole. Replacing either substituent with a hydrogen, hydroxyl, or alternative alkyl group produces a compound with fundamentally different electronic properties, steric profile, and biological performance—precluding direct functional interchangeability.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-1-methyl-1H-indole vs. Closest Analogs


Methoxy vs. Hydroxy: Superior Tubulin Polymerization Inhibitory Activity in the 2-Phenylindole Series

In a systematic structure-activity relationship study of 2-phenylindole derivatives as tubulin polymerization inhibitors, methoxy-substituted compounds demonstrated markedly greater potency than their hydroxy-substituted counterparts within the 2-phenylindole series [1]. This class-level finding establishes that the 4-methoxy substituent on 2-(4-methoxyphenyl)-1-methyl-1H-indole is functionally superior to a 4-hydroxy substitution pattern (as in 2-(4-hydroxyphenyl)-1-methyl-1H-indole, CAS 1013932-64-3) for applications targeting the colchicine binding site.

Tubulin Polymerization Inhibition Anticancer 2-Phenylindole SAR

Synthetic Accessibility via C–H Arylation: 84% Yield in Palladium-Catalyzed Direct Coupling

2-(4-Methoxyphenyl)-1-methyl-1H-indole is directly accessible via a phosphine-free, palladium-catalyzed room-temperature C–H arylation of 1-methylindole with 4-iodoanisole, yielding the target compound in ~84% isolated yield . This 'on water' methodology demonstrates that the N1-methyl group does not impede direct C2-arylation, and the 4-methoxy substituent is compatible with the catalytic system. In contrast, analogous direct arylation of unsubstituted indole with 4-iodoanisole to produce 2-(4-methoxyphenyl)-1H-indole requires subsequent N-methylation in a separate step, adding synthetic complexity.

C–H Activation Palladium Catalysis Indole Functionalization

N1-Methylation Confers Higher Boiling Point and Altered Volatility vs. N-Unsubstituted Analog

The N1-methyl group of 2-(4-methoxyphenyl)-1-methyl-1H-indole (MW 237.30 g/mol) increases molecular weight and reduces hydrogen-bond donor capacity relative to the N-unsubstituted analog 2-(4-methoxyphenyl)-1H-indole (MW 223.27 g/mol) . This difference translates into a higher predicted boiling point (414.4±28.0 °C vs. approximately 400–410 °C estimated for the N–H analog based on lower MW), reduced vapor pressure, and altered chromatographic retention properties.

Physicochemical Properties Thermal Stability Purification

Distinct AhR Ligand Potential Inferred from Indole Substitution Pattern SAR

A comprehensive study of 22 methylated and methoxylated indoles as AhR ligands demonstrated that subtle variations in indole substitution dramatically alter agonist vs. antagonist activity and potency [1]. The most effective AhR agonists were 4-methylindole (Eₘₐₓ 134% relative to 5 nM dioxin) and 7-methoxyindole (Eₘₐₓ 80%), while the strongest antagonists included 3-methylindole (IC₅₀ 19 µM) and 2,3-dimethylindole (IC₅₀ 11 µM). Although 2-(4-methoxyphenyl)-1-methyl-1H-indole was not directly tested in this study, its combined N1-methyl and C2-(4-methoxyphenyl) substitution pattern represents a unique departure from the simple mono-substituted indoles profiled, suggesting a distinct AhR modulatory profile that cannot be predicted by extrapolation from 2-methylindole or 4-methoxyindole alone.

Aryl Hydrocarbon Receptor Nuclear Receptor Indole Ligands

Priority Application Scenarios for 2-(4-Methoxyphenyl)-1-methyl-1H-indole in Research and Industrial Procurement


Scaffold for Colchicine-Site Tubulin Polymerization Inhibitor Development

Based on class-level SAR evidence that methoxy-substituted 2-phenylindoles are significantly more effective tubulin polymerization inhibitors than their hydroxy counterparts, 2-(4-methoxyphenyl)-1-methyl-1H-indole serves as a rational starting scaffold for medicinal chemistry programs targeting the colchicine binding site. The N1-methyl and 4-methoxy groups are both present, enabling further derivatization (e.g., 3-formylation, 6-methoxylation) to generate analogs with IC₅₀ values reaching as low as 35 nM in cell growth inhibition and 1.5 µM in tubulin polymerization assays, as demonstrated for the optimized derivative 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole .

Pre-Functionalized Building Block for C2-Arylated Indole Libraries via Direct C–H Functionalization

The compound is directly accessible in ~84% yield via palladium-catalyzed C–H arylation under mild, phosphine-free 'on water' conditions, as demonstrated in the synthesis of 2-arylated indoles from 1-methylindole and aryl iodides . Its pre-installed N-methyl group eliminates the need for post-arylation alkylation, streamlining the synthesis of indole-based screening libraries. This makes it a cost-effective building block for high-throughput synthesis campaigns where step economy is critical.

Reference Compound for AhR Ligand Screening Panels

Given the established sensitivity of AhR to indole substitution patterns—where 4-methylindole acts as a superagonist (Eₘₐₓ 134%) and 3-methylindole as an antagonist (IC₅₀ 19 µM) —the unique N1-methyl/C2-(4-methoxyphenyl) combination of 2-(4-methoxyphenyl)-1-methyl-1H-indole makes it a valuable reference compound for probing structure-activity relationships in AhR ligand discovery. Its distinct substitution pattern offers a departure from the well-characterized mono-substituted indoles and can help delineate the structural determinants of AhR agonism vs. antagonism.

Physicochemical Reference Standard for N-Methyl-2-arylindole Characterization

With a boiling point of 414.4±28.0 °C, zero hydrogen-bond donors, and a density of 1.1±0.1 g/cm³ , 2-(4-methoxyphenyl)-1-methyl-1H-indole provides a well-defined physicochemical benchmark for the N-methyl-2-arylindole subclass. It can serve as a calibration standard for chromatographic method development, a reference for logP determination studies, and a comparator in solubility and permeability assays where the impact of N-methylation on physicochemical properties is being systematically evaluated.

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